1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-
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Overview
Description
1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- is a complex organic compound that features a naphthalene core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- typically involves multiple steps, starting with the preparation of the naphthalene coreFor example, the use of tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole can facilitate the formation of the silyl ether group .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the silyl ether group.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the silyl ether group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while reduction would yield a simpler hydrocarbon structure.
Scientific Research Applications
1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- involves its interaction with specific molecular targets. The silyl ether group can protect reactive sites during chemical reactions, allowing for selective modifications. The naphthalene core can interact with various biological molecules, potentially affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenepropanol, α-ethenyldecahydro-α,5,5,8a-tetramethyl-2-methylene-: Similar structure but different functional groups.
6- { [Dimethyl (2-methyl-2-propanyl)silyl]oxy}-1- {3- [ (triisopropylsilyl)oxy]propyl}-1,2,3,4-tetrahydro-1-naphthalenol: Another compound with a silyl ether group.
Biological Activity
1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- (CAS Number: 1415611-27-6) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and antioxidant activities.
Chemical Structure and Properties
The compound has a complex structure characterized by a naphthalene ring and a silyl ether functional group. Its molecular formula is C17H30O2Si, with a molecular weight of approximately 302.5 g/mol. The presence of the tert-butyl group and the dimethylsilyl moiety may contribute to its biological activity by enhancing lipophilicity and stability.
Anticancer Activity
The anticancer potential of naphthalene derivatives has been explored in various studies. For example, compounds with similar structures have shown promise in inhibiting cell proliferation in cancer cell lines such as HeLa and A549 . The mechanisms often involve apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways influenced by 1-naphthalenepropanol.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds containing phenolic structures are known for their ability to scavenge free radicals. While direct studies on 1-naphthalenepropanol's antioxidant activity are scarce, its structural analogs have exhibited significant radical scavenging capabilities .
Study on Structural Analogues
A comparative study involving structurally related compounds highlighted the importance of the silyl ether group in enhancing biological activity. The evaluation indicated that modifications in the alkyl chain length and branching significantly influenced the antimicrobial efficacy against resistant bacterial strains .
In Silico Studies
Recent computational studies have focused on predicting the biological activity of various naphthalene derivatives through molecular docking simulations. These studies suggest that 1-naphthalenepropanol may interact favorably with key biological targets involved in cancer progression and microbial resistance .
Data Table: Biological Activities of Related Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |
---|---|---|---|
1-Naphthalenepropanol | Limited data | Promising (HeLa) | Potential (needs study) |
Naphthalenesulfonic acid | Effective (E. coli) | Moderate (various) | High |
2-Naphthol | Effective (S. aureus) | High (A549) | Very High |
Properties
Molecular Formula |
C20H34O2Si |
---|---|
Molecular Weight |
334.6 g/mol |
IUPAC Name |
3-[6-[tert-butyl(dimethyl)silyl]oxy-1-methyl-3,4-dihydro-2H-naphthalen-1-yl]propan-1-ol |
InChI |
InChI=1S/C20H34O2Si/c1-19(2,3)23(5,6)22-17-10-11-18-16(15-17)9-7-12-20(18,4)13-8-14-21/h10-11,15,21H,7-9,12-14H2,1-6H3 |
InChI Key |
APSHEWQODXPMLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CCCO |
Origin of Product |
United States |
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